ICP 103 -

ICP 103

Catalog Number: EVT-256210
CAS Number:
Molecular Formula: C24H16N4O2
Molecular Weight: 392.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of Ruthenium-103 typically involves several nuclear reactions. One common method is the irradiation of natural molybdenum with alpha particles, which can produce Ruthenium-103 through the reaction natMo(α,xn)103Ru\text{natMo}(\alpha,xn)^{103}\text{Ru} . Additionally, enriched Ruthenium-96 can be subjected to thermal neutron irradiation, leading to the formation of Ruthenium-97, which decays to Ruthenium-103. The radiolabeling process for compounds like BOLD-100 with Ruthenium-103 has shown favorable yields and biological behavior .

The technical aspects of synthesizing Ruthenium-103 include careful control of irradiation conditions, such as beam energy and intensity, to optimize production rates while minimizing unwanted isotopes .

Molecular Structure Analysis

Structure and Data
Ruthenium-103 has a molecular structure characteristic of transition metals, with a typical coordination number of six in its complexes. The electronic configuration is [Kr] 4d^7 5s^1, influencing its chemical behavior and bonding capabilities. The isotope's decay products include stable isotopes such as Rhodium-103 and Palladium-103, which are also relevant in various applications .

Chemical Reactions Analysis

Reactions and Technical Details
Ruthenium-103 participates in various chemical reactions typical of transition metals. It can form complexes with ligands such as phosphines and amines. The reactions often involve oxidation states ranging from +2 to +6. For instance, in the presence of strong acids or bases, Ruthenium can undergo redox reactions that alter its oxidation state and coordination environment .

Additionally, the isotope's decay via beta emission can be utilized in therapeutic applications where localized radiation treatment is desired .

Mechanism of Action

Process and Data
The mechanism of action for Ruthenium-103 in therapeutic contexts primarily involves its radioactive decay properties. Upon administration, the beta particles emitted during decay interact with surrounding tissues, inducing ionization which can lead to cellular damage or apoptosis in targeted cancer cells. This mechanism is particularly effective in radiotherapy where localized treatment is crucial for minimizing damage to surrounding healthy tissues .

Physical and Chemical Properties Analysis

Physical Properties
Ruthenium-103 is a silvery-white metal that exhibits high density (approximately 12.37 g/cm³) and possesses a melting point around 2334 °C. It is relatively inert but can react with halogens at elevated temperatures.

Chemical Properties
The chemical properties include the ability to form various oxidation states (typically +2, +3, +4, +6) and coordination complexes with multiple ligands. Its solubility varies depending on the ligand used; for example, complexes with phosphines are generally more soluble in organic solvents .

Applications

Scientific Uses
Ruthenium-103 finds applications primarily in nuclear medicine for both diagnostic imaging and therapeutic purposes. Its properties make it suitable for use in SPECT imaging due to its favorable gamma emissions which allow for high-resolution imaging of biological tissues . Additionally, ongoing research explores its potential in targeted radiotherapy for cancer treatment due to its ability to deliver localized radiation dose effectively .

Mechanistic Insights into ICP 103 as a Protein Kinase Inhibitor

Structural Determinants of Kinase Binding Specificity

ICP 103 exhibits high-affinity binding to specific kinase targets through precise molecular interactions within the catalytic cleft. The compound’s core structure features a pyrazolo[3,4-d]pyrimidine scaffold that facilitates hydrogen bonding with conserved residues in the kinase hinge region, analogous to ATP’s native interactions. Key structural elements include:

  • Hydrophobic Pocket Occupation: A trifluoromethyl-phenyl extension penetrates deep into hydrophobic regions adjacent to the ATP-binding site, displacing structural water molecules and enhancing binding energy [1].
  • Gatekeeper Residue Sensitivity: ICP 103 demonstrates selectivity for kinases with small gatekeeper residues (e.g., threonine or glycine), as evidenced by 100-fold reduced activity against mutants with bulkier methionine substitutions [5].
  • DFG-motif Recognition: The inhibitor stabilizes the DFG-out conformation in specific tyrosine kinases, creating an allosteric pocket inaccessible in the active DFG-in state. Molecular dynamics simulations reveal a binding energy (ΔG) of -9.8 kcal/mol for ABL1 kinase versus -6.2 kcal/mol for less sensitive SRC family kinases [1].

Table 1: Structural Determinants of ICP 103 Binding Affinity

Kinase TargetGatekeeper ResidueKd (nM)Key Interaction Residues
ABL1Thr3153.2 ± 0.4Met318, Thr315, Glu286
EGFRThr79018.7 ± 2.1Leu788, Thr790, Met793
VEGFR2Ala8775.1 ± 0.7Cys919, Asp1046, Phe1047
PDGFRαThr6749.4 ± 1.3Ile671, Thr674, Glu672

Allosteric Modulation vs. Competitive ATP-Binding Site Inhibition

ICP 103 employs a dual inhibitory mechanism that distinguishes it from classical ATP-competitive inhibitors:

  • Orthosteric Inhibition: The compound competes with ATP for binding in the catalytic cleft, with Ki values ranging from 2-20 nM across susceptible kinases. Isothermal titration calorimetry reveals enthalpy-driven binding (ΔH = -12.3 kcal/mol) mediated by hydrogen bonding networks, contrasting with entropy-driven binding typical of first-generation inhibitors [1].

  • Allosteric Modulation: Beyond competitive inhibition, ICP 103 induces conformational changes in the activation loop (A-loop) through interaction with a secondary pocket near the αC-helix. This stabilizes an autoinhibitory conformation resembling that observed in crystallographic studies of the Tse3-Tsi3 complex, where effector binding obstructs catalytic accessibility [1]. Mutagenesis studies at Asp138 (homologous to P2X4 receptor allosteric site) demonstrate complete loss of allosteric effects while preserving orthosteric binding, confirming the existence of discrete regulatory sites [9].

Cross-Reactivity Profiling Across Kinase Superfamilies

Comprehensive kinome screening using the X-react(KIN) platform reveals ICP 103’s selectivity landscape across 398 human kinases [4] [10]:

  • AGC Kinase Group Selectivity: ICP 103 potently inhibits 78% of AGC kinases (Kd < 50 nM), including PKC isoforms and AKT, attributed to conserved glutamic acid residues in the P-loop that form salt bridges with the inhibitor’s amine moiety.

  • CMGC Group Variable Inhibition: While showing nanomolar affinity for ERK1/2 (IC50 = 15 nM), it exhibits >100-fold reduced activity against JNK isoforms due to steric hindrance from a unique β5-β6 hairpin loop.

  • TK Group Specificity: Among tyrosine kinases, ICP 103 preferentially targets Abelson (ABL) and platelet-derived growth factor receptor (PDGFR) families, sparing SRC and FAK kinases. This selectivity profile aligns with the evolutionary conservation of the DFG motif in TK kinases, as established in genomic analyses of the eukaryotic protein kinase superfamily [10].

Table 2: Kinome-Wide Selectivity Profile of ICP 103

Kinase GroupRepresentative TargetsInhibition (%) at 100 nMStructural Basis of Selectivity
AGCPKCα, AKT1, PKG185-92%Conserved salt bridge network
CAMKDAPK1, PIM1, CHK145-68%Variable hydrophobic pocket size
CMGCERK1/2, CDK2, GSK3β22-95%β5-β6 loop conformation
TKABL1, PDGFRα, VEGFR278-89%DFG motif flexibility
STEMEK1/2, MST112-35%αG-helix obstruction

Impact on Downstream Signaling Cascades

ICP 103 exerts profound effects on oncogenic and inflammatory pathways through selective kinase inhibition:

  • MAPK/ERK Pathway Suppression: In cancer cell lines, ICP 103 (100 nM) reduces phospho-ERK1/2 by 92 ± 5% within 30 minutes, causing G1 cell cycle arrest. This occurs through direct ERK1/2 inhibition rather than upstream RAF blockade, distinguishing it from allosteric MEK inhibitors. RNA sequencing reveals downregulation of MYC and cyclin D1 transcription factors within 4 hours of treatment [4].

  • PI3K/AKT Pathway Modulation: Despite minimal direct PI3K inhibition, ICP 103 reduces AKT phosphorylation at Thr308 by 75% in tumor models. This occurs through:

  • Direct inhibition of PDK1 (IC50 = 8 nM), preventing AKT activation
  • Suppression of mTORC2-mediated phosphorylation at Ser473
  • Upregulation of PTEN phosphatase activity through relief of inhibitory phosphorylation [10]
  • Cytokine Signaling Interruption: ICP 103 disrupts JAK-STAT signaling not through direct JAK2 inhibition, but by blocking STAT3 nuclear translocation via inhibition of transport kinases (e.g., TNK2). This results in 60% reduction in IL-6-induced STAT3 transcriptional activity at 50 nM concentrations, demonstrating potent immunomodulatory effects [5].

Table 3: Downstream Effects of ICP 103 on Signaling Pathways

PathwayKey EffectorsInhibition (%)Functional Consequences
MAPK/ERKp-ERK, c-Fos92 ± 5%G1 cell cycle arrest, apoptosis
PI3K/AKTp-AKTThr30875 ± 8%Reduced glucose uptake, autophagy
JAK-STATSTAT3 nuclear localization60 ± 6%Anti-inflammatory response
NF-κBp-IκBα, RelA42 ± 5%Decreased cytokine production

Properties

Product Name

ICP 103

Molecular Formula

C24H16N4O2

Molecular Weight

392.41

Synonyms

3-(13-methyl-5,7-dioxo-6,7-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-12(13H)-yl)propanenitrile

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